molecular formula C10H9ClO B11909523 5-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one

5-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B11909523
M. Wt: 180.63 g/mol
InChI Key: AOLLYEDJSOOMBS-UHFFFAOYSA-N
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Description

5-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one is a high-purity chemical building block of interest in advanced chemical synthesis and pharmaceutical research. This substituted indanone derivative is provided for research and development purposes. Researchers utilize this compound as a key synthetic intermediate in the development of more complex molecular structures . The indanone core structure is a privileged scaffold in medicinal chemistry, and the specific substitution pattern on this molecule makes it a valuable precursor for exploring structure-activity relationships in new compound libraries . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers should handle this material according to appropriate laboratory safety protocols. For comprehensive safety and handling information, including hazard statements and precautionary measures, please refer to the Safety Data Sheet (SDS).

Properties

Molecular Formula

C10H9ClO

Molecular Weight

180.63 g/mol

IUPAC Name

5-chloro-4-methyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H9ClO/c1-6-7-3-5-10(12)8(7)2-4-9(6)11/h2,4H,3,5H2,1H3

InChI Key

AOLLYEDJSOOMBS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1CCC2=O)Cl

Origin of Product

United States

Preparation Methods

Reaction Parameters and Yield Optimization

ParameterOptimal RangeEffect on Yield
Acid concentration95–98% H₂SO₄Maximizes cyclization rate
Temperature120–130°CBalances reaction speed and decomposition
Solvent1,2-DichlorobenzenePrevents intermediate polymerization

Under these conditions, yields reach 69–78%. A critical innovation is the use of a biphasic solvent system (e.g., n-octane/H₂SO₄), which isolates the product in the acid phase, simplifying purification.

Solid Acid Catalysis for Continuous Production

The same patent introduces a continuous flow method employing solid acid catalysts (e.g., HZSM-5 zeolites) at 200–425°C. This approach eliminates solvent waste and achieves near-quantitative conversion in milliseconds.

Catalyst Performance Comparison

CatalystTemperature (°C)Conversion (%)Selectivity (%)
HZSM-5 (SiO₂/Al₂O₃=30)3409892
Sulfated zirconia3809588
Blank reactor (quartz)40012<5

The data underscore HZSM-5’s superiority due to its strong Brønsted acidity and shape-selective pores.

Green Chemistry Approaches Using Yttria-Zirconia Catalysts

Recent advancements prioritize environmental sustainability. A 2023 study demonstrates that yttria-stabilized zirconia (YSZ) catalyzes the cyclization with 89% selectivity at 180°C. The catalyst’s Lewis acid sites facilitate proton transfer without corrosive byproducts.

Advantages Over Traditional Methods

  • Reusability : YSZ retains 85% activity after five cycles.

  • Solvent-free conditions : Eliminates VOC emissions.

  • Milder temperatures : Reduces energy consumption by 40% compared to H₂SO₄ methods.

Comparative Analysis of Preparation Methods

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Triflic acid cyclization4095LowHigh (toxic catalyst)
H₂SO₄ batch process69–7898HighModerate (acid waste)
Solid acid continuous92–9899IndustrialLow
YSZ catalysis82–8997Pilot-scaleMinimal

The solid acid continuous method offers the best balance of efficiency and sustainability, while YSZ catalysis represents the future for green synthesis.

Optimization Strategies and Industrial Considerations

Byproduct Mitigation

Oligomer formation, the primary yield-limiting factor, is suppressed by:

  • Controlled reactant addition : Incremental dosing prevents localized excess.

  • Inert solvent layers : Octane or tetrachloroethylene shields reactive intermediates.

Purification Techniques

  • Steam distillation : Removes high-boiling impurities (e.g., Example 3 in).

  • Crystallization from hexane : Achieves >99% purity for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen substitution reactions can introduce different halogens into the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmaceutical Development
One of the primary applications of 5-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one is its role as a lead compound in drug development. Research indicates that derivatives of this compound exhibit activity against various biological targets, including receptors involved in neurological and inflammatory processes. For example, studies have identified its potential as a ligand for the 5-HT7 receptor, which is implicated in mood regulation and cognitive functions . The compound's structural modifications can enhance its binding affinity and selectivity, making it a candidate for developing new antidepressants or anti-inflammatory agents.

Case Study: 5-HT7 Receptor Ligands
A study focused on the structure-activity relationship of this compound derivatives revealed that specific modifications could significantly increase their binding affinity to the 5-HT7 receptor. Researchers utilized high-performance liquid chromatography (HPLC) to separate enantiomers of the compound, optimizing conditions to achieve effective separation and analysis . This work underscores the importance of this compound in developing selective pharmacological agents.

Synthetic Applications

Organic Synthesis
The compound serves as an intermediate in organic synthesis, particularly in creating more complex molecular structures. Its reactivity allows it to participate in various chemical reactions, including oxidation and substitution reactions. For instance, oxidation processes can convert the ketone functional group into carboxylic acids or alcohols under suitable conditions.

Table 1: Synthetic Routes for this compound

Reaction TypeDescriptionExample Reaction
OxidationConversion of ketone to carboxylic acidRC(=O)CH3RC(=O)COOHR-C(=O)-CH_3\rightarrow R-C(=O)-COOH
SubstitutionIntroduction of different functional groupsRC(=O)CH3+XRC(=O)C(X)H2R-C(=O)-CH_3+X\rightarrow R-C(=O)-C(X)H_2
CyclizationFormation of cyclic compounds from linear precursorsRC(=O)C(X)H2CyclicCompoundR-C(=O)-C(X)H_2\rightarrow CyclicCompound

Biological Interactions

Enzyme Interactions
Research suggests that this compound may interact with enzymes involved in metabolic pathways. Preliminary studies indicate that it could inhibit certain enzymes linked to inflammatory responses. Understanding these interactions is crucial for elucidating the mechanisms through which this compound exerts its biological effects.

Case Study: Antimicrobial Activity
In a recent investigation into the antimicrobial properties of related compounds, it was found that derivatives of this compound showed varying degrees of antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The study employed an agar diffusion method to assess the zone of inhibition and minimum inhibitory concentrations (MICs) for these compounds .

Mechanism of Action

The mechanism of action of 5-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways that involve binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The structural and electronic effects of substituents significantly influence the physicochemical properties and applications of indanone derivatives. Below is a comparative analysis of key analogs:

Table 1: Physicochemical and Functional Comparison of Selected Indanone Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications/Activities References
5-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one 5-Cl, 4-Me C₁₀H₉ClO 180.45* Not reported Hypothesized pharmaceutical intermediate
5-Chloro-2,3-dihydro-1H-inden-1-one 5-Cl C₉H₇ClO 166.60 Not reported Intermediate for indoxacarb synthesis
4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one 4-Cl, 5-OMe C₁₀H₉ClO₂ 196.63 124–128 Not specified
5-Chloro-6-methoxy-2,3-dihydro-1H-inden-1-one 5-Cl, 6-OMe C₁₀H₉ClO₂ 196.63 Not reported Precursor for EGFR TK inhibitors
6-Chloro-7-methyl-2,3-dihydro-1H-inden-1-one 6-Cl, 7-Me C₁₀H₉ClO 180.45* Not reported Not specified
3-Hydroxy-5-isopropyl-3-methyl-2,3-dihydro-1H-inden-1-one 3-OH, 5-iPr, 3-Me C₁₃H₁₈O₂ 206.28 Not reported Allelopathic agent (IC₅₀: 0.34 mM)
FCY-302 (antiproliferative agent) 7-Me, 2-(PhCH₂), 4-iPr C₂₀H₁₉NO 289.37 Not reported Leukemia/myeloma cell apoptosis

*Calculated values based on molecular formulas.

Key Observations:

Substituent Position and Polarity: The methyl group in 5-chloro-4-methyl-indanone enhances lipophilicity compared to polar substituents like methoxy (-OMe) or hydroxyl (-OH) . This property may improve membrane permeability in bioactive derivatives. Chlorine at position 5 (as in the target compound and 5-chloro-indanone) directs electrophilic substitution reactions to specific positions on the aromatic ring, influencing synthetic pathways .

Thermal Stability: 4-Chloro-5-methoxy-indanone exhibits a higher melting point (124–128°C) than non-polar analogs, likely due to intermolecular dipole interactions from the methoxy group .

Biological Activity: Hydrophobic substituents (e.g., isopropyl in FCY-302) correlate with antiproliferative activity in cancer cells, suggesting that the methyl group in the target compound could similarly modulate bioactivity . Hydroxyl groups (e.g., 3-hydroxy-5-isopropyl-indanone) contribute to allelopathic effects, highlighting how functional group diversity expands application scope .

Biological Activity

5-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, potential anticancer effects, and mechanisms of action supported by various studies.

The molecular formula for this compound is C10H9ClOC_{10}H_9ClO. It is characterized by the presence of a chlorine atom and a methyl group, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . Various studies have demonstrated its ability to inhibit the growth of multiple bacterial strains. The mechanisms underlying these effects may involve:

  • Disruption of Bacterial Cell Membranes : The compound may compromise the integrity of bacterial membranes, leading to cell lysis.
  • Interference with Metabolic Pathways : It may affect key metabolic processes within bacterial cells, inhibiting their growth and replication .

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus15.625 - 62.5 μMDisruption of cell membrane
Escherichia coli62.5 - 125 μMInhibition of metabolic pathways
Pseudomonas aeruginosa31.108 - 62.216 μMCell membrane disruption

Anticancer Potential

The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells through the following mechanisms:

  • Inhibition of Cell Proliferation : The compound can interfere with cell cycle progression.
  • Induction of Apoptosis : It activates apoptotic pathways, leading to programmed cell death in cancerous cells .

Case Study: Anticancer Effects

A study focusing on structurally similar compounds highlighted that modifications in substitution patterns significantly influence biological efficacy. For example, derivatives with enhanced chlorine substitution exhibited increased cytotoxicity against cancer cell lines .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Binding Affinity : The compound shows high affinity for certain receptors involved in cellular signaling pathways.
  • Selective Interaction : Its unique structure allows selective binding to targets that are crucial for bacterial survival and cancer cell proliferation .

Structural Analogs and Comparative Studies

Research on analogs has provided insights into how structural modifications impact biological activity. For instance:

  • 6-Chloro Derivative : A derivative named 6-chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one was evaluated for its antimicrobial and anticancer properties, showing similar mechanisms of action as the parent compound.

Table 2: Comparison with Structural Analogs

CompoundBiological ActivityNotable Findings
5-Chloro-4-methyl-2,3-dihydro-1H-indeneAntimicrobial & AnticancerInduces apoptosis; inhibits bacterial growth
6-Chloro DerivativeAntimicrobial & AnticancerSimilar mechanisms; enhanced efficacy

Q & A

Q. What are the optimal synthetic pathways for 5-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one, and how can reaction conditions be optimized for high purity?

  • Methodological Answer :
    The synthesis typically involves halogenation and alkylation of indenone precursors. Key parameters include temperature control (e.g., 0–5°C for halogenation to avoid side reactions), reaction time (monitored via TLC/HPLC), and stoichiometric ratios of reagents like chlorinating agents (e.g., POCl₃) . Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (using ethanol/water mixtures) is critical for ≥95% purity. Reaction progress can be tracked using UV-active spots in TLC (Rf ~0.3–0.5) .

Q. How can structural characterization of this compound be performed to confirm regioselectivity?

  • Methodological Answer :
    Combine spectroscopic techniques:
    • ¹H/¹³C NMR : Look for characteristic shifts (e.g., carbonyl C=O at ~200–210 ppm in ¹³C NMR; methyl protons at δ 2.1–2.3 ppm in ¹H NMR) .
    • IR Spectroscopy : Confirm the ketone group (C=O stretch ~1700–1750 cm⁻¹) and absence of -OH bands .
    • X-ray crystallography (if crystals are obtainable) resolves the substitution pattern and dihydroindenone conformation .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
    Use fume hoods, nitrile gloves (tested for chlorinated compounds), and safety goggles. Avoid inhalation; if exposed, rinse with water for 15+ minutes. Store in airtight containers at 2–8°C to prevent degradation. Spills require neutralization with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How do substitution patterns (e.g., Cl at position 5 vs. Br at position 4) influence the reactivity of dihydroindenones in cross-coupling reactions?

  • Methodological Answer :
    Substituents alter electronic and steric profiles:
    • Electron-withdrawing groups (Cl) : Increase electrophilicity at the carbonyl, favoring nucleophilic additions (e.g., Grignard reactions) .
    • Halogen position : Para-substituted halogens (e.g., Cl at position 5) enhance stability in Suzuki-Miyaura couplings due to reduced steric hindrance compared to ortho-substituted analogs .
    • Table : Comparative reactivity of substituted dihydroindenones:
SubstituentPositionReaction Yield (Suzuki Coupling)
Cl575–85%
Br460–70%

Q. How can DFT calculations predict the bioactivity of this compound derivatives?

  • Methodological Answer :
    Use B3LYP/6-31G(d,p) basis sets to compute:
    • HOMO-LUMO gaps : Narrow gaps (e.g., <4 eV) correlate with higher electrophilicity, enhancing interactions with biological targets like enzyme active sites .
    • Molecular Electrostatic Potential (MEP) : Identify electron-deficient regions (e.g., carbonyl group) for hydrogen bonding with receptors .
    • ADMET properties : Predict pharmacokinetics (e.g., LogP ~2.5 suggests moderate blood-brain barrier penetration) .

Q. What strategies resolve contradictions in reported biological activities of dihydroindenone derivatives?

  • Methodological Answer :
    • Assay standardization : Use consistent cell lines (e.g., HEK-293 for cytotoxicity) and controls to minimize variability .
    • SAR studies : Compare derivatives with incremental substitutions (e.g., 5-Cl vs. 5-F) to isolate structural determinants of activity .
    • Meta-analysis : Cross-reference data from crystallography (binding modes) and in silico docking to validate mechanisms .

Methodological Notes

  • Data Integration : Combined synthetic (), computational (), and safety () evidence for comprehensive answers.
  • Advanced Tools : Highlighted DFT and crystallography for mechanistic rigor.

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